N,N-Dimethyl-cyclohexane-1,3-diamine chemical properties
N,N-Dimethyl-cyclohexane-1,3-diamine chemical properties
An In-depth Technical Guide to N,N-Dimethyl-cyclohexane-1,3-diamine
Foreword
N,N-Dimethyl-cyclohexane-1,3-diamine is a bifunctional cycloaliphatic amine characterized by a cyclohexane backbone with two methylamino groups situated at the 1 and 3 positions. This unique structural arrangement imparts a combination of steric and electronic properties that make it a valuable intermediate and building block in various chemical fields. Its utility spans from polymer science, where it can function as a monomer or curing agent, to advanced organic synthesis, where its derivatives are explored as chiral ligands and catalysts. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers, chemists, and professionals in drug development and material science.
Core Chemical Identity and Physicochemical Properties
N,N-Dimethyl-cyclohexane-1,3-diamine is an organic compound whose properties are dictated by its cyclic structure and the presence of both secondary and tertiary amine functionalities. Understanding its fundamental properties is critical for its application in any experimental or industrial setting.
Table 1: Physicochemical and Computed Properties
| Property | Value / Description | Source |
|---|---|---|
| IUPAC Name | N¹,N³-dimethylcyclohexane-1,3-diamine | [1] |
| CAS Number | 885280-64-8 | [2] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Appearance | Colorless to yellow liquid (predicted) | Inferred |
| Canonical SMILES | CNC1CCCC(C1)NC | [1] |
| InChI Key | YDFDTKKXMZRNHR-UHFFFAOYSA-N | [1] |
| InChI | InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3 | [1] |
| Topological Polar Surface Area | 24.1 Ų (Predicted) |
| XLogP3 | 0.6 (Predicted) |[3] |
Synthesis and Manufacturing Pathways
The synthesis of N,N-Dimethyl-cyclohexane-1,3-diamine is not widely detailed in dedicated literature. However, its structure lends itself to established synthetic transformations common in amine chemistry. The most logical approaches involve the modification of a pre-existing cyclohexane-1,3-diamine (1,3-CHDA) core or the construction of the diamine from a suitable cyclic precursor.
Pathway A: Alkylation of 1,3-Cyclohexanediamine
This is the most direct conceptual route, involving the N-methylation of the parent 1,3-cyclohexanediamine. The parent diamine can be synthesized efficiently from common starting materials like resorcinol or 1,3-cyclohexanedione.[4]
-
Rationale : The Eschweiler-Clarke reaction is a premier choice for this transformation. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous as it is typically high-yielding and avoids over-alkylation (quaternization) that can occur with agents like methyl iodide. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate.
Hypothetical Experimental Protocol (Eschweiler-Clarke Methylation):
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-cyclohexanediamine (1.0 eq).
-
Reagent Addition : Add formic acid (5.0 eq) and aqueous formaldehyde (3.0 eq). The order of addition can be critical; typically, the amine is mixed with formic acid before the addition of formaldehyde.
-
Thermal Conditions : Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Cool the mixture to room temperature. Basify the solution by the slow addition of a strong base (e.g., NaOH or KOH) until the pH is >12. Caution: This is an exothermic process.
-
Extraction & Purification : Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield the pure N,N-Dimethyl-cyclohexane-1,3-diamine.
Pathway B: Reductive Amination of a Diketone Precursor
An alternative approach begins with a cyclic diketone, which is converted to the diamine. This method builds the amine functionalities onto the cyclohexane ring.[1]
-
Rationale : This pathway involves a two-step process. First, 1,3-cyclohexanedione is reacted with methylamine in the presence of a dehydrating agent to form a di-imine or enamine-imine intermediate. Second, this intermediate is subjected to catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) or reduced with a chemical hydride (e.g., NaBH₄ or LiAlH₄) to yield the final diamine.[1] The choice of reducing agent is critical for controlling selectivity and preventing side reactions.
Caption: Chelation of a metal ion by the diamine ligand.
Polymer Chemistry
As a diamine, it can serve as a chain extender or curing agent in the synthesis of polymers like polyurethanes and epoxy resins. [1]In epoxy systems, the secondary amine can react with epoxide rings, leading to cross-linking and the formation of a rigid, thermoset polymer network. Its cycloaliphatic structure can impart improved thermal stability and weather resistance to the final material compared to linear aliphatic diamines. Certain N,N'-dialkyl methylcyclohexanediamines have been specifically developed as reactive diluents to reduce the viscosity of epoxy resin formulations. [5]
Pharmaceutical and Agrochemical Synthesis
Cyclic diamines are common structural motifs in biologically active molecules. This compound serves as a versatile starting material for building more complex molecular architectures, making it a useful intermediate in the discovery and synthesis of new pharmaceutical and agrochemical agents. [1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N,N-Dimethyl-cyclohexane-1,3-diamine is not widely published, data from closely related cycloaliphatic amines (e.g., N,N-dimethylcyclohexylamine, trans-N,N'-Dimethylcyclohexane-1,2-diamine) provides a strong basis for establishing safe handling procedures. [6] Table 3: Hazard and Safety Profile
| Category | Description | Recommendations |
|---|---|---|
| Primary Hazards | Corrosive: Causes severe skin burns and eye damage. Toxic: Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled. [6] | Avoid all direct contact. Use only in a well-ventilated area, preferably a chemical fume hood. [7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield are mandatory. Wear protective clothing to prevent skin exposure. [7]A respirator may be required for handling large quantities or in case of poor ventilation. | Ensure an eyewash station and safety shower are immediately accessible. [7] |
| Handling | Do not breathe vapors or mists. [7]Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. [8] | Handle under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or reactions sensitive to air/CO₂. [7] |
| Storage | Store in a dry, cool, and well-ventilated place. [8]Keep container tightly closed. [7]Store in a corrosives-compatible area. | Incompatible materials include strong oxidizing agents and carbon dioxide (which can form carbamates). [7] |
| First Aid | Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [7]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7]Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately. [7]Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [7]| |
Conclusion
N,N-Dimethyl-cyclohexane-1,3-diamine is a versatile chemical building block with significant potential in both academic research and industrial applications. Its synthesis is achievable through standard organic chemistry methodologies, and its bifunctional nature makes it a valuable component in polymer science and as a ligand in catalysis. While detailed experimental data on this specific isomer is sparse, its properties and reactivity can be reliably inferred from established chemical principles and related compounds. Adherence to strict safety protocols derived from analogous hazardous amines is essential for its handling and use.
References
- Smolecule. (n.d.). N1,N3-dimethylcyclohexane-1,3-diamine.
- Fisher Scientific. (2010). Safety Data Sheet for 1,3-Cyclohexanediamine.
- Aldrich. (2025). Safety Data Sheet for N,N-dimethylcyclohexylamine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,2-Cyclohexanediamine.
- Sigma-Aldrich. (2025). Safety Data Sheet for trans-N,N′-Dimethylcyclohexane-1,2-diamine.
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine.
- PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine.
- Sigma-Aldrich. (n.d.). trans-N,N′-Dimethylcyclohexane-1,2-diamine 97%.
- ChemicalBook. (2023). N,N-DIMETHYL-CYCLOHEXANE-1,3-DIAMINE (CAS 885280-64-8).
- Zhang, L., et al. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- ChemicalBook. (n.d.). (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine(68737-65-5) 1H NMR spectrum.
- Strohmann, C., et al. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.
- Google Patents. (n.d.). WO2019020400A1 - N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems.
- PubChem. (n.d.). 3-N,5-dimethylcyclohexane-1,3-diamine.
- ResearchGate. (2025). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.
- ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry.
- UCHEM. (2024). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis.
Sources
- 1. Buy N1,N3-dimethylcyclohexane-1,3-diamine [smolecule.com]
- 2. N,N-DIMETHYL-CYCLOHEXANE-1,3-DIAMINE | 885280-64-8 [chemicalbook.com]
- 3. 3-N,5-dimethylcyclohexane-1,3-diamine | C8H18N2 | CID 144168980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2019020400A1 - N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems - Google Patents [patents.google.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
